![molecular formula C13H16BrF2N B14233955 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine CAS No. 820972-08-5](/img/structure/B14233955.png)
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine is a synthetic organic compound characterized by its unique structural features It contains an azetidine ring, which is a four-membered nitrogen-containing ring, and is substituted with a 3-bromo-5-fluorophenyl group, a 2-fluoro-2-methylpropyl group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-bromo-5-fluorophenyl precursor, which can be synthesized through halogenation reactions. The next step involves the introduction of the 2-fluoro-2-methylpropyl group through nucleophilic substitution reactions. Finally, the azetidine ring is formed via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The industrial process also emphasizes safety, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives.
Applications De Recherche Scientifique
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-5-fluorophenyl derivatives: These compounds share the 3-bromo-5-fluorophenyl group and may have similar chemical properties.
Azetidine derivatives: Compounds containing the azetidine ring structure, such as 3-azetidinone, exhibit similar reactivity and applications.
Uniqueness
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the azetidine ring, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
820972-08-5 |
|---|---|
Formule moléculaire |
C13H16BrF2N |
Poids moléculaire |
304.17 g/mol |
Nom IUPAC |
3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine |
InChI |
InChI=1S/C13H16BrF2N/c1-13(2,16)12(9-6-17-7-9)8-3-10(14)5-11(15)4-8/h3-5,9,12,17H,6-7H2,1-2H3/t12-/m1/s1 |
Clé InChI |
CTZXGXMZOODCPM-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)([C@@H](C1CNC1)C2=CC(=CC(=C2)Br)F)F |
SMILES canonique |
CC(C)(C(C1CNC1)C2=CC(=CC(=C2)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
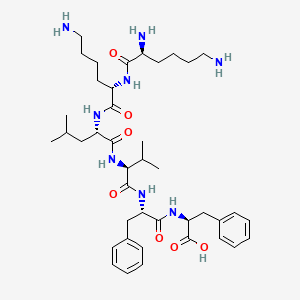
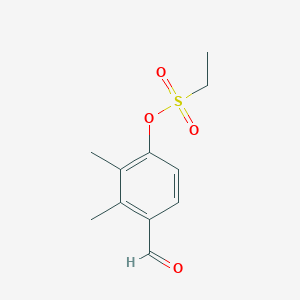
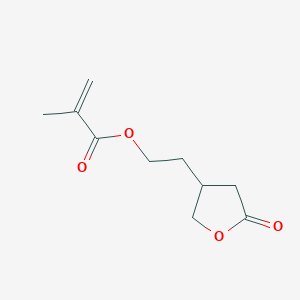
![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
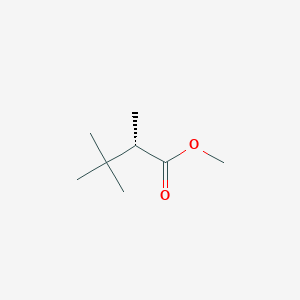
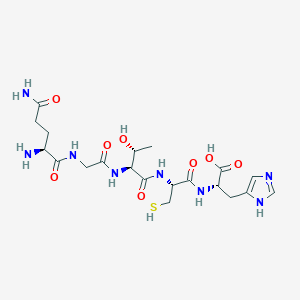
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
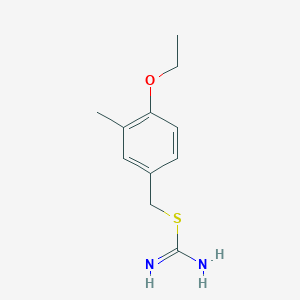
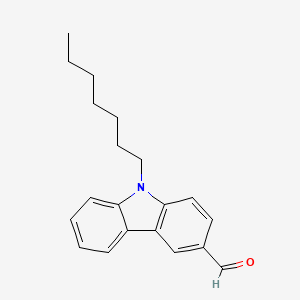
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
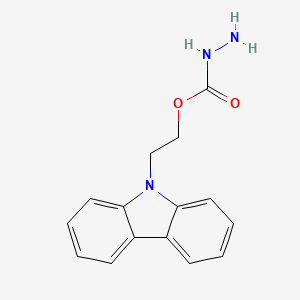

![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
